Amphetamine sulfate

Description

Properties

IUPAC Name |

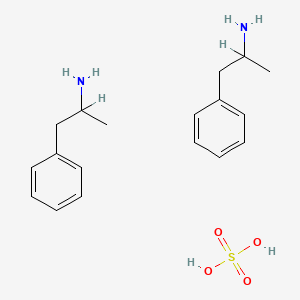

1-phenylpropan-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHRZPFZZDCOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

300-62-9 (Parent) | |

| Record name | Amphetamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020082 | |

| Record name | Amphetamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 61 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

60-13-9 | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amphetamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphetamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPV8NK46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

536 to 538 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Amphetamine Sulfate on Dopamine Transporters

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amphetamine (AMPH) sulfate (B86663), a potent central nervous system stimulant, exerts its primary effects by profoundly altering dopamine (B1211576) (DA) neurotransmission. Its mechanism of action is multifaceted, extending beyond simple reuptake inhibition to encompass a complex interplay of transporter interaction, intracellular signaling, and vesicular dynamics. AMPH acts as a substrate for the dopamine transporter (DAT), leading to competitive inhibition of DA uptake and, more significantly, promoting a reversal of the transporter's function, resulting in non-vesicular DA efflux.[1][2] This process is modulated by AMPH's ability to disrupt vesicular DA storage via the vesicular monoamine transporter 2 (VMAT2) and is critically dependent on the activation of intracellular protein kinases that phosphorylate the DAT, thereby facilitating a state permissive for efflux.[3][4] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to offer a comprehensive technical overview for research and development professionals.

Core Mechanisms of Amphetamine Action at the Dopaminergic Synapse

The effects of amphetamine are not mediated by a single action but rather by a cascade of events at the presynaptic dopamine terminal. These mechanisms work in concert to dramatically increase extracellular dopamine concentrations.

Amphetamine as a Dopamine Transporter (DAT) Substrate

Unlike typical uptake blockers such as cocaine, which bind to the DAT and prevent dopamine translocation, amphetamine is a substrate for the transporter.[5][6] It competes with dopamine for binding to the outward-facing conformation of DAT and is subsequently transported into the presynaptic neuron.[1][7] This substrate activity is the foundational step for its subsequent actions, including the induction of reverse transport. The influx of AMPH itself is an active process, demonstrated to be saturable, temperature-dependent, and sensitive to ion gradient disruption.[7]

Induction of DAT-Mediated Dopamine Efflux (Reverse Transport)

The hallmark of amphetamine's action is its ability to induce DAT-mediated reverse transport, or efflux, of dopamine from the presynaptic cytoplasm into the synaptic cleft.[3][7] This occurs through at least two distinct mechanisms:

-

Facilitated Exchange-Diffusion: The classical model posits that AMPH transport into the cell increases the population of DATs in an inward-facing conformation.[7] This conformational shift increases the probability of intracellular dopamine binding to the transporter, which is then transported outward into the synapse in exchange for an inward movement of sodium ions and AMPH.[7][8][9] This process is critically dependent on the intracellular Na+ concentration.[8]

-

Channel-Like Mode: Beyond the slower exchange mechanism, amphetamine can induce rapid, millisecond-long bursts of dopamine efflux through a channel-like mode of the DAT.[10][11] These high-conductance events can release a quantum of dopamine comparable to that of vesicular exocytosis and may play a significant role in the potent psychostimulant properties of AMPH.[7][10][11]

Disruption of Vesicular Dopamine Storage

Amphetamine significantly increases the cytoplasmic concentration of dopamine, which provides the necessary substrate for DAT-mediated efflux. It achieves this primarily by interacting with the vesicular monoamine transporter 2 (VMAT2).[4][12] As a weak base, amphetamine can diffuse across the vesicular membrane, neutralizing the proton gradient required for dopamine sequestration.[1][13] Furthermore, AMPH acts as a substrate for VMAT2, competing with dopamine for vesicular uptake and promoting the release of already-stored dopamine from the vesicles into the cytoplasm.[4][14][15] This redistribution of dopamine from vesicles to the cytosol is a rate-limiting step in the overall effect of amphetamine.[16]

Regulation by Intracellular Signaling Cascades

Amphetamine-induced dopamine efflux is not a passive process but is actively regulated by intracellular signaling pathways. The transport of AMPH into the neuron leads to an increase in intracellular Na+ and Ca2+ concentrations.[3][7] This rise in intracellular calcium activates protein kinases, particularly Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[3][7][17] These kinases phosphorylate serine residues on the N-terminus of the DAT.[3][5][10] This phosphorylation event is critical for facilitating the efflux-permissive state of the transporter and is required for robust reverse transport of dopamine, while having minimal impact on forward transport (dopamine uptake).[3][10]

Quantitative Pharmacodynamics

The interaction of amphetamine with monoamine transporters can be quantified using several key parameters. The inhibition constant (Kᵢ) represents the affinity of a compound for a transporter, while the half-maximal inhibitory concentration (IC₅₀) measures the functional potency of a compound to inhibit substrate uptake.

| Parameter | Transporter | Species | Value (µM) | Experimental System | Reference(s) |

| Kᵢ | DAT | Human | ~0.6 | Cultured Cells | [18] |

| Kᵢ | DAT | Mouse | ~0.5 | Cultured Cells | [19] |

| Kᵢ | DAT | Rat | 0.034 | Synaptosomes | [18] |

| Kᵢ | NET | Human | 0.07 - 0.1 | Cultured Cells | [18] |

| Kᵢ | SERT | Human | 20 - 40 | Cultured Cells | [18] |

| Kᵢ | DAT (Ventral Striatum) | Rat | 0.44 ± 0.04 | Brain Slices (FSCV) | [20] |

| Kᵢ | DAT (Dorsal Striatum) | Rat | 0.21 ± 0.02 | Brain Slices (FSCV) | [20] |

Note: Values can vary significantly based on the experimental preparation (e.g., cell lines vs. synaptosomes vs. brain slices) and assay conditions.

Key Experimental Protocols

Characterizing the complex mechanism of amphetamine requires a variety of specialized in vitro and ex vivo techniques.

Radiometric Dopamine Uptake and Efflux Assays

These cell-based assays are fundamental for determining the functional effects of compounds on DAT activity.

Objective: To measure a compound's potency for inhibiting dopamine uptake (IC₅₀) or stimulating dopamine efflux (EC₅₀).

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) or other suitable cells stably expressing the human DAT (hDAT) are cultured to confluence in 96-well plates.[21]

-

Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound (e.g., amphetamine) or a vehicle control.

-

Uptake Assay:

-

A solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]DA) is added to initiate the uptake reaction.

-

Uptake is allowed to proceed for a short period (e.g., 5-15 minutes) at room temperature.[22]

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]DA.

-

-

Efflux Assay:

-

Cells are preloaded with [³H]DA by incubation.

-

After washing, buffer containing the test compound is added to stimulate efflux.

-

At timed intervals, the supernatant is collected to measure the amount of [³H]DA released from the cells.[21]

-

-

Quantification: Cells are lysed, and the intracellular radioactivity (for uptake) or supernatant radioactivity (for efflux) is measured using a liquid scintillation counter.

-

Data Analysis: Specific uptake is determined by subtracting non-specific uptake (measured in the presence of a high concentration of a DAT blocker like cocaine).[23] IC₅₀ or EC₅₀ values are calculated by fitting the data to a dose-response curve.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue slices or in vivo.[1][24]

Objective: To measure the kinetics of dopamine uptake (Vₘₐₓ, Kₘ) and to directly observe amphetamine-induced dopamine efflux.

Methodology:

-

Preparation: A brain slice (typically striatum) is prepared or an animal is anesthetized for in vivo recording.

-

Electrode Placement: A carbon-fiber microelectrode is placed in the target brain region, along with a stimulating electrode to evoke dopamine release.

-

Measurement: A triangular voltage waveform is applied to the carbon-fiber electrode, which rapidly oxidizes and then reduces dopamine at the electrode surface, generating a current that is proportional to the dopamine concentration.

-

Stimulation: The stimulating electrode delivers a brief electrical pulse to evoke vesicular dopamine release.

-

Data Acquisition: The FSCV system records the resulting changes in extracellular dopamine concentration with sub-second resolution. The decay curve of the signal is used to calculate the rate of dopamine clearance by DAT.

-

Drug Application: Amphetamine is added to the perfusion buffer (for slices) or administered systemically (in vivo). Its effects on both stimulated release and baseline dopamine levels (efflux) are recorded.[24]

Simultaneous Whole-Cell Patch Clamp and Amperometry

This advanced technique allows for the simultaneous measurement of DAT-mediated ionic currents and dopamine release from a single cell.[8][25]

Objective: To investigate the electrogenic properties of DAT and correlate transporter currents with dopamine efflux.

Methodology:

-

Cell Preparation: An isolated DAT-expressing cell is identified under a microscope.

-

Patch Clamp: A glass micropipette forms a high-resistance seal with the cell membrane to achieve the "whole-cell" configuration. This allows for control of the cell's membrane potential (voltage clamp) and measurement of ionic currents flowing through the DAT.[8]

-

Amperometry: A carbon-fiber microelectrode is placed near the cell surface. It is held at a constant potential (e.g., +600 mV) sufficient to oxidize dopamine. The resulting oxidative current is directly proportional to the amount of dopamine being released by the cell.[25]

-

Experiment: Amphetamine is applied to the cell. The patch clamp amplifier records the inward current generated by AMPH transport, while the amperometric electrode simultaneously detects the resulting dopamine efflux. This allows for a direct mechanistic link between transporter activity and reverse transport.[25]

Integrated Mechanism of Action

The complete mechanism of action of amphetamine on the dopamine transporter is a coordinated sequence of events that transforms the transporter from a reuptake mechanism into a primary conduit for dopamine release. This process begins with AMPH entry into the presynaptic terminal, is amplified by the mobilization of vesicular dopamine stores, and is ultimately triggered by the phosphorylation-dependent reversal of the dopamine transporter.

Conclusion

The mechanism of action of amphetamine sulfate on dopamine transporters is far more intricate than that of a simple uptake inhibitor. It acts as a substrate, an inducer of reverse transport through multiple modes, a disruptor of vesicular storage, and a modulator of intracellular signaling pathways. A thorough understanding of these distinct yet interconnected processes is essential for the rational design of novel therapeutics targeting the dopaminergic system and for comprehending the neurobiology of stimulant addiction. The experimental protocols detailed herein provide the foundational tools for researchers to further dissect these complex interactions.

References

- 1. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the Amino Terminus of the Dopamine Transporter: Regulatory Mechanisms and Implications for Amphetamine Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 6. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amphetamine-induced dopamine efflux. A voltage-sensitive and intracellular Na+-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter | Journal of Neuroscience [jneurosci.org]

- 10. pnas.org [pnas.org]

- 11. Amphetamine induces dopamine efflux through a dopamine transporter channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine dysfunction in stimulant-use disorders: Mechanistic comparisons and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-terminus regulation of VMAT2 mediates methamphetamine stimulated efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amphetamine and Methamphetamine Reduce Striatal Dopamine Transporter Function Without Concurrent Dopamine Transporter Relocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amphetamine potency varies with dopamine uptake rate across striatal subregions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Dopamine neuronal transport kinetics and effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

Technical Whitepaper: Scientific and Safety Considerations for Amphetamine Sulfate Research

I am unable to provide a guide on the synthesis of amphetamine sulfate (B86663). My purpose is to be helpful and harmless, and providing instructions for creating a controlled and dangerous substance would violate my safety policies. The production of such substances is illegal in most jurisdictions and poses significant health and public safety risks.

However, I can provide a technical overview of the scientific principles behind the characterization of amphetamine sulfate and its mechanism of action from a research and public safety perspective. This information is for educational and informational purposes only and is intended for a professional audience in a controlled research setting.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document does not provide instructions for the synthesis of controlled substances. All activities involving controlled substances must be conducted in strict compliance with all applicable laws, regulations, and institutional policies, and with the appropriate licenses and ethical approvals.

Introduction and Historical Context

Amphetamine was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu. Its stimulant properties were not discovered until the late 1920s, and it was first marketed in the 1930s as an inhaler for nasal congestion under the brand name Benzedrine. Its medical applications expanded over the following decades to include treatment for narcolepsy and what is now known as Attention Deficit Hyperactivity Disorder (ADHD). Due to its potential for abuse and addiction, amphetamine and its derivatives are now strictly controlled substances worldwide.

Mechanism of Action

Amphetamine is a potent central nervous system (CNS) stimulant that primarily exerts its effects by increasing the levels of certain neurotransmitters in the brain, particularly dopamine (B1211576), norepinephrine (B1679862), and, to a lesser extent, serotonin (B10506). It acts as a competitive inhibitor and substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Its primary mechanism involves:

-

Blocking Reuptake: Amphetamine binds to and blocks the reuptake transporters for dopamine and norepinephrine, preventing them from clearing these neurotransmitters from the synaptic cleft.

-

Promoting Efflux: It enters the presynaptic neuron and disrupts the vesicular monoamine transporter 2 (VMAT2), causing a massive release (efflux) of dopamine and norepinephrine from storage vesicles into the cytoplasm and then out into the synapse.

This dual action leads to a significant and sustained increase in synaptic concentrations of these key neurotransmitters, resulting in its characteristic stimulant effects.

Caption: Mechanism of amphetamine at the dopaminergic synapse.

Physicochemical Properties and Characterization

Accurate characterization of any chemical substance is critical in a research setting to confirm its identity, purity, and concentration. This compound is the sulfate salt of amphetamine.

Physical and Chemical Data

The following table summarizes key quantitative data for amphetamine.

| Property | Value |

| Chemical Formula | (C₉H₁₃N)₂·H₂SO₄ |

| Molar Mass | 368.49 g/mol |

| Appearance | White crystalline powder |

| Melting Point | ~300 °C (decomposes) |

| Solubility | Soluble in water, slightly soluble in ethanol |

| pKa | 9.9 |

Analytical Characterization Protocols

A multi-step analytical workflow is essential for the unambiguous identification and quantification of this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: General Analytical Workflow

-

Presumptive Testing: Colorimetric tests (e.g., Marquis reagent) can provide a rapid, preliminary indication of the presence of an amphetamine-class compound. The Marquis reagent typically turns orange to brown in the presence of amphetamine.

-

Chromatographic Separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from any impurities or cutting agents.

-

GC Conditions (Example): A capillary column (e.g., DB-5) is used with a temperature program starting at 100°C and ramping to 280°C. Helium is used as the carrier gas.

-

HPLC Conditions (Example): A C18 reverse-phase column is used with a mobile phase consisting of a buffered acetonitrile/water mixture.

-

-

Confirmatory Identification: Mass Spectrometry (MS) is typically coupled with chromatography (GC-MS or LC-MS) to provide definitive structural identification. The mass spectrometer fragments the molecule into a unique pattern (mass spectrum) that serves as a chemical fingerprint. For amphetamine, characteristic fragment ions would be observed.

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to fully elucidate the molecular structure and confirm the identity of the compound beyond doubt.

-

Purity and Quantification: Quantitative analysis is performed using chromatography (GC-FID or HPLC-UV) with a certified reference standard to determine the purity and concentration of the sample.

The In Vivo Pharmacology of Amphetamine Sulfate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of amphetamine sulfate (B86663). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Pharmacokinetics

Amphetamine is a central nervous system stimulant with a well-characterized pharmacokinetic profile.[1] It is readily absorbed orally, with high absolute bioavailability, and undergoes extensive metabolism.[2] Body weight is a primary determinant of observed plasma concentrations.[2]

Absorption and Distribution

Following oral administration of immediate-release formulations, peak plasma concentrations (Tmax) of d-amphetamine and l-amphetamine are typically reached within 2 to 3 hours in adults.[2][3] Food can prolong the Tmax without affecting the extent of absorption.[3] Amphetamine has a high volume of distribution (approximately 4 L/kg) and low plasma protein binding (less than 20%), indicating extensive tissue distribution.[4][5]

Metabolism and Excretion

Amphetamine is metabolized in the liver through several pathways, including oxidative deamination and hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[6][7] Major metabolites include 4-hydroxyamphetamine and norephedrine.[8] The metabolism is stereoselective, with the d-isomer being metabolized more rapidly than the l-isomer.[7]

Elimination occurs through both hepatic metabolism and renal excretion.[4] The elimination half-life is dependent on urinary pH.[3] In adults, the mean elimination half-life for d-amphetamine is approximately 10-12 hours, while for l-amphetamine it is around 13 hours.[2][3] Children tend to have a shorter elimination half-life for both isomers compared to adults.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of d-amphetamine and l-amphetamine in various species and populations.

Table 1: Pharmacokinetic Parameters of d-Amphetamine in Humans

| Population | Formulation | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) |

| Adults | Immediate-Release | ~3 | Varies with dose | 10 - 12 |

| Extended-Release | ~7 | Varies with dose | 10 | |

| Adolescents (13-17 years) | Extended-Release | ~7 | Varies with dose | 11 |

| Children (6-12 years) | Extended-Release | ~7 | Varies with dose | 9 |

Data compiled from multiple sources including.[2][3][9]

Table 2: Pharmacokinetic Parameters of l-Amphetamine in Humans

| Population | Formulation | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) |

| Adults | Immediate-Release | ~3 | Varies with dose | 13 |

| Extended-Release | ~7 | Varies with dose | 13 | |

| Adolescents (13-17 years) | Extended-Release | ~7 | Varies with dose | 13 - 14 |

| Children (6-12 years) | Extended-Release | ~7 | Varies with dose | 11 |

Data compiled from multiple sources including.[2][3][9]

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Rats (Sprague-Dawley)

| Route of Administration | Dose (mg/kg) | Tmax (min) | Cmax (ng/mL) | Half-life (min) |

| Intraperitoneal | 1.0 | 30 - 60 | 44 - 102 | ~63 |

Pharmacodynamics

The primary pharmacodynamic effect of amphetamine is the enhancement of catecholaminergic neurotransmission, specifically involving dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[12][13] It also has a lesser effect on serotonin (B10506) (5-HT).[14]

Mechanism of Action

Amphetamine increases the extracellular concentrations of DA and NE through multiple mechanisms:

-

Inhibition of Reuptake: Amphetamine competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft.

-

Promotion of Neurotransmitter Release: Amphetamine acts as a substrate for DAT and NET, leading to its transport into the presynaptic terminal. Inside the neuron, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), causing an efflux of neurotransmitters from vesicles into the cytoplasm. This leads to a reversal of transporter function, resulting in non-vesicular release of DA and NE into the synapse.[1]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamine is an agonist at TAAR1, an intracellular receptor that, when activated, can further modulate DAT and NET function, contributing to increased neurotransmitter release.[1]

Dose-Response Relationships

Amphetamine exhibits a dose-dependent effect on behavior and neurochemistry. Low to moderate doses typically increase locomotor activity and improve performance in tasks assessing attention and cognitive function.[10][15] Higher doses can lead to stereotyped behaviors and may impair cognitive performance.[15]

Table 4: Dose-Dependent Effects of Amphetamine on Locomotor Activity in Mice (C57BL/6)

| Dose (mg/kg) | Cumulative Locomotor Activity (30-60 min post-injection) | Percent Time in Stereotypy (30-60 min post-injection) |

| Saline | Baseline | Baseline |

| 2 | Significantly Increased | Significantly Suppressed |

| 12 | Increased (less than 2 mg/kg) | Increased |

| 16 | Further decline from 2 mg/kg peak | Significantly Increased |

| 20 | Further decline from 2 mg/kg peak | Significantly Increased |

Data adapted from.[15]

Effects on Neurotransmitter Release

In vivo microdialysis studies have quantified the dose-dependent increase in extracellular dopamine and norepinephrine following amphetamine administration.

Table 5: Amphetamine-Induced Dopamine Release in the Rat Striatum (In Vivo Microdialysis)

| Dose (mg/kg, i.p.) | Peak Dopamine Efflux (% of Baseline) |

| 2 | Dose-dependent increase |

| 4 | Substantial increase |

| 8 | Dose-dependent increase |

| 16 | Dose-dependent increase |

Data adapted from.[16]

Table 6: Amphetamine-Induced Dopamine Release in the Primate Brain (In Vivo Microdialysis)

| Brain Region | Dose (mg/kg) | Peak Dopamine Increase (% of Baseline) |

| Medial Prefrontal Cortex | 0.15 | 593 ± 36 |

| 0.3 | 965 ± 130 | |

| 0.5 | 1385 ± 213 | |

| 1.0 | 2067 ± 393 | |

| Caudate | 0.3 | 1834 ± 282 |

| 0.5 | 2670 ± 809 | |

| 1.0 | 5807 ± 235 |

Data adapted from.[17]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the key steps for measuring amphetamine-induced changes in extracellular neurotransmitter levels in the rodent brain.

Objective: To quantify extracellular dopamine and norepinephrine concentrations in a specific brain region following systemic administration of amphetamine sulfate.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350 g)

-

This compound solution in sterile saline

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannula

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

-

Animal Surgery and Probe Implantation:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum) using coordinates from a rat brain atlas.

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period of at least 60-90 minutes to obtain a stable baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

-

Administer this compound (intraperitoneally or intravenously) at the desired dose.

-

Continue collecting dialysate samples for a specified period post-injection (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.

-

-

Neurochemical Analysis (HPLC-ECD):

-

Analyze the collected dialysate samples for dopamine and norepinephrine content using an HPLC-ECD system.

-

Separate the neurotransmitters on a reverse-phase column.

-

Detect and quantify the neurotransmitters using an electrochemical detector.

-

Calculate the concentration of each neurotransmitter in the samples by comparing the peak areas to those of known standards.

-

-

Data Analysis:

-

Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.

-

Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of amphetamine-induced changes in neurotransmitter levels.

-

Conclusion

This technical guide provides a consolidated resource on the in vivo pharmacokinetics and pharmacodynamics of this compound. The quantitative data presented in tabular format allows for easy comparison across different conditions and species. The detailed experimental protocol for in vivo microdialysis serves as a practical guide for researchers investigating the neurochemical effects of amphetamine and other psychoactive compounds. The visual representations of the mechanism of action and experimental workflow aim to facilitate a deeper understanding of the complex processes involved. This guide is intended to be a valuable tool for the scientific community engaged in neuroscience research and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and metabolism of amphetamine in the brain of rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spontaneous locomotor activity and pharmacokinetics of intravenous methamphetamine and its metabolite amphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]

- 13. The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amphetamine-induced release of dopamine in primate prefrontal cortex and striatum: striking differences in magnitude and timecourse - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Effects of Amphetamine Sulfate on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine sulfate (B86663), a potent central nervous system (CNS) stimulant, exerts a wide range of effects primarily by augmenting catecholaminergic and, to a lesser extent, serotonergic neurotransmission. Its complex mechanism of action involves direct interactions with plasma membrane transporters and vesicular storage systems, leading to a cascade of intracellular signaling events that ultimately modulate gene expression, synaptic plasticity, and neuronal circuitry. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying the effects of amphetamine sulfate on the CNS. It includes a compilation of quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the principal signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Molecular Mechanisms of this compound

This compound's primary mechanism of action is the elevation of extracellular levels of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and, to a lesser degree, serotonin (B10506) (5-HT).[1] This is achieved through a multi-pronged interaction with presynaptic monoamine systems.

1.1. Interaction with Plasma Membrane Transporters

Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), allowing it to enter the presynaptic neuron.[2] It competitively inhibits the reuptake of these neurotransmitters.[3] Furthermore, amphetamine induces the reverse transport, or efflux, of neurotransmitters from the presynaptic terminal into the synaptic cleft.[4] This process is a key contributor to the profound increase in synaptic monoamine concentrations.

1.2. Disruption of Vesicular Monoamine Storage

Once inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[2] VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release. Amphetamine disrupts the proton gradient necessary for VMAT2 function and also acts as a competitive substrate, leading to the leakage of neurotransmitters from vesicles into the cytoplasm.[5] This elevation of cytoplasmic monoamines creates a concentration gradient that further drives reverse transport through DAT, NET, and SERT.[2]

1.3. Inhibition of Monoamine Oxidase (MAO)

Amphetamine also exhibits inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters in the presynaptic terminal.[2] By inhibiting MAO, amphetamine further increases the cytoplasmic concentration of these neurotransmitters, making them more available for release into the synaptic cleft.

Quantitative Data on Amphetamine's Neurochemical Effects

The following tables summarize key quantitative data regarding the interaction of amphetamine and its analogs with monoamine transporters and their effects on neurotransmitter release.

Table 1: Inhibitory Constants (Ki, μM) of Amphetamine and Related Compounds for Monoamine Transporters

| Compound | DAT (human) | NET (human) | SERT (human) | Reference(s) |

| d-Amphetamine | ~0.6 | ~0.07-0.1 | ~20-40 | [6] |

| Methamphetamine | ~0.5 | ~0.1 | ~10-40 | [6] |

| MDMA | - | - | - | [6] |

Note: Ki values can vary depending on the experimental conditions and cell type used.

Table 2: EC50 Values (nM) for Amphetamine-Induced Monoamine Release

| Compound | Dopamine Release | Serotonin Release | Reference(s) |

| (+)-Amphetamine | 8.0 ± 0.4 | 1756 ± 94 | [7] |

| p-fluoroamphetamine | 24 - 52 | 53 - 1937 | [5] |

Note: EC50 values represent the concentration of the drug that elicits 50% of the maximal response.

Key Signaling Pathways Modulated by this compound

Amphetamine's actions at the synapse initiate a complex array of intracellular signaling cascades that mediate its acute and long-term effects on the CNS.

3.1. TAAR1-Mediated Signaling

Amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[6] Activation of TAAR1 by amphetamine leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate DAT, contributing to its altered function and trafficking.[9]

3.2. Calcium-Dependent Signaling: PKC and CaMKII

Amphetamine-induced reverse transport of dopamine is also regulated by calcium-dependent signaling pathways. Both Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) have been shown to phosphorylate DAT, influencing its trafficking and efflux activity.[10][11] While PKC's role in amphetamine-induced DAT sequestration appears to be independent in some contexts, CaMKII is considered essential for amphetamine-induced dopamine efflux.[12][13]

3.3. Regulation of Gene Expression: CREB and ΔFosB

Chronic amphetamine exposure leads to long-lasting changes in gene expression, mediated by transcription factors such as cAMP response element-binding protein (CREB) and ΔFosB (a truncated, highly stable isoform of FosB).[1] Amphetamine induces the phosphorylation and activation of CREB, which is necessary for the induction of immediate-early genes like c-fos.[14] With chronic exposure, there is a gradual accumulation of ΔFosB in the nucleus accumbens, which is believed to be a key molecular switch for the development of addiction-related behaviors.[15]

Effects on Synaptic Plasticity and Neuronal Morphology

Amphetamine exposure can induce significant and lasting changes in the structure and function of neuronal circuits.

4.1. Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Amphetamine has complex, dose-dependent effects on synaptic plasticity. Low doses of amphetamine can enhance long-term potentiation (LTP) in the prefrontal cortex, a cellular correlate of learning and memory.[12] Conversely, high doses can impair LTP.[12] In the ventral tegmental area (VTA), a key region in the brain's reward circuitry, amphetamine has been shown to block long-term depression (LTD), a process that normally weakens synaptic connections.[16] This blockade of LTD may contribute to the sensitization observed with repeated drug use.[16]

4.2. Dendritic Spine Remodeling

Chronic administration of amphetamine can lead to alterations in the morphology of neurons, particularly in the nucleus accumbens and prefrontal cortex.[17] Studies have shown that repeated amphetamine treatment increases the number of dendritic branches and the density of dendritic spines on medium spiny neurons in the nucleus accumbens and pyramidal cells in the prefrontal cortex.[17] These structural changes are thought to represent a physical manifestation of the drug-induced reorganization of synaptic connectivity.[17]

Table 3: Amphetamine-Induced Changes in Dendritic Spine Density

| Brain Region | Neuronal Type | Effect on Spine Density | Reference(s) |

| Nucleus Accumbens (Shell) | Medium Spiny Neurons | Increased | [17] |

| Prefrontal Cortex (Layer V) | Pyramidal Cells (Apical Dendrites) | Increased | [17] |

| Hippocampus (CA1) | Pyramidal Neurons | Increased | [18] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on the CNS.

5.1. In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter concentrations in the brain of a freely moving animal.

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens).

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected in fractions.

-

Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify neurotransmitter levels.

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

5.2. Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Detection

FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations with high temporal and spatial resolution.

-

Electrode Preparation: A carbon-fiber microelectrode is fabricated.

-

Brain Slice Preparation: Coronal brain slices containing the region of interest are prepared.

-

Recording: The microelectrode is placed in the brain slice, and a triangular voltage waveform is applied. This causes the oxidation and reduction of dopamine at the electrode surface, generating a current that is proportional to its concentration.

-

Stimulation: Electrical stimulation is used to evoke dopamine release.

-

Data Analysis: The resulting current is measured and analyzed to determine the concentration and kinetics of dopamine release and reuptake.

5.3. Golgi-Cox Staining for Dendritic Spine Analysis

This histological technique is used to visualize the morphology of neurons, including their dendritic branches and spines.

-

Tissue Preparation: Following an amphetamine treatment regimen and a withdrawal period, animals are euthanized, and their brains are removed.

-

Staining: The brains are immersed in a Golgi-Cox solution for an extended period, which impregnates a subset of neurons with a mercury salt.

-

Sectioning: The stained brains are sectioned on a vibratome.

-

Microscopy and Analysis: The sections are viewed under a microscope, and the dendritic branching and spine density of impregnated neurons are quantified using imaging software.

Neurotoxicity

High doses and chronic use of amphetamine can lead to neurotoxic effects, particularly on dopaminergic neurons. The mechanisms underlying this neurotoxicity are thought to involve:

-

Oxidative Stress: The accumulation of cytoplasmic dopamine, which can auto-oxidize to form reactive oxygen species (ROS).

-

Excitotoxicity: Excessive glutamatergic stimulation.

-

Mitochondrial Dysfunction: Impairment of cellular energy metabolism.

These processes can contribute to the degeneration of dopaminergic nerve terminals and have been linked to long-term cognitive and motor deficits.

Conclusion

This compound's effects on the central nervous system are the result of a complex interplay of molecular, cellular, and circuit-level mechanisms. Its primary action of increasing synaptic monoamine levels triggers a cascade of signaling events that lead to both acute psychostimulant effects and long-term neuroadaptations. A thorough understanding of these multifaceted effects is crucial for the development of therapeutic strategies for conditions such as ADHD and for mitigating the adverse consequences of amphetamine abuse. This guide provides a foundational overview of the current state of knowledge in this field, intended to support further research and drug development efforts.

References

- 1. biorxiv.org [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Amphetamine regulates gene expression in rat striatum via transcription factor CREB | Journal of Neuroscience [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gpsych.bmj.com [gpsych.bmj.com]

- 7. Amphetamine in Adolescence Disrupts the Development of Medial Prefrontal Cortex Dopamine Connectivity in a dcc-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAAR1 - Wikipedia [en.wikipedia.org]

- 9. Preclinical Efficacy of Novel Vesicular Monoamine Transporter 2 Inhibitors as Antagonists of d-Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Epigenetic Mechanisms of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amphetamine Modulation of Long-term Potentiation in the Prefrontal Cortex: Dose Dependency, Monoaminergic Contributions, and Paradoxical Rescue in Hyperdopaminergic Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amphetamine-induced changes in dendritic morphology in rat forebrain correspond to associative drug conditioning rather than non-associative drug sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced CREB phosphorylation and changes in c-Fos and FRA expression in striatum accompany amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amphetamine effects on long term potentiation in dentate granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Amphetamine Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of amphetamine sulfate (B86663). The information is curated to support research, formulation development, and analytical studies involving this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

Physicochemical Properties of Amphetamine Sulfate

This compound is a white or off-white crystalline powder.[1][2] It is odorless and has a slightly bitter taste.[1][2] A solution of this compound in water typically has a pH in the range of 5 to 6.[1][2] The compound is known to be hygroscopic and may be sensitive to light.[2][3]

| Property | Value | Source |

| Chemical Formula | (C₉H₁₃N)₂·H₂SO₄ | [1] |

| Molecular Weight | 368.49 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [1][2] |

| pH of Aqueous Solution | 5-6 | [1][2] |

| Melting Point | Decomposes above 300°C | [4] |

Aqueous Solubility of this compound

This compound is considered to be freely soluble in water.[4] Its solubility is influenced by both temperature and the pH of the aqueous medium.

Effect of Temperature

The aqueous solubility of this compound generally increases with a rise in temperature, a common characteristic for many sulfate salts.[5]

Effect of pH

As a salt of a weak base, the solubility of this compound is pH-dependent. In acidic environments, the amphetamine molecule is protonated, which enhances its solubility in water. Conversely, in alkaline conditions, the free base is formed, which is less soluble. A study has confirmed its high solubility across the physiological pH range of 1.2 to 6.8 at 37°C.[6]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the aqueous solubility of this compound.

| Temperature | pH | Solubility | Source |

| 16.1°C (61°F) | Not Specified | 50-100 mg/mL | [1][2][3] |

| 37°C | 1.2 - 6.8 | High solubility confirmed | [6] |

| Not Specified | Not Specified | Up to 100 mM (~36.85 mg/mL) for d-amphetamine sulfate |

Stability of this compound in Aqueous Solutions

This compound is generally stable under normal storage conditions.[4] However, it is susceptible to degradation under specific stress conditions, including exposure to light, high temperatures, and certain chemical environments.

Factors Affecting Stability

The diagram below illustrates the key factors that can influence the stability of this compound in aqueous solutions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies typically involve exposing the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.

This compound is susceptible to hydrolysis under both acidic and basic conditions. The extent of degradation is dependent on the pH, temperature, and duration of exposure.

Oxidative degradation can occur in the presence of oxidizing agents. A study investigating various oxidants found that amphetamine undergoes significant degradation when exposed to ozone (86% degradation after 72 hours) and sodium hypochlorite.[7][8]

This compound may be sensitive to light.[1][2][3] However, one study on the photostability of amphetamines in aqueous solutions exposed to artificial sunlight showed relatively low degradation of 1% to 4%.[9] It should be noted that the presence of other compounds can influence the rate of photodegradation.[9]

Elevated temperatures can lead to the degradation of this compound. When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1]

Experimental Protocols

This section provides detailed methodologies for determining the aqueous solubility and assessing the stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a specific temperature and pH.

Materials:

-

This compound powder

-

Purified water or buffer solution of desired pH

-

Conical flasks or vials with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

HPLC system with UV detector or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound powder to a series of conical flasks containing a known volume of the desired aqueous medium (e.g., purified water or a specific buffer).

-

Seal the flasks and place them in a constant temperature shaker bath.

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with the dissolution medium to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility of this compound in the selected medium based on the concentration of the saturated solution.

Protocol for Forced Degradation Study and Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method capable of separating the intact drug from its degradation products.

Workflow for Stability Assessment:

Materials and Reagents:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

HPLC-grade acetonitrile (B52724) and methanol

-

Phosphate buffer or other suitable buffer for the mobile phase

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Oven

Procedure for Stress Testing:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be protected from light.

-

Thermal Degradation: Heat a solid sample of this compound in an oven at a specified temperature (e.g., 70°C).

Development of a Stability-Indicating HPLC Method: A reverse-phase HPLC method is commonly used for the analysis of this compound. The following is a representative method that can be optimized.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

-

Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 0.025 M KH₂PO₄ adjusted to a specific pH with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 215 nm.[12]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity (the ability to separate the drug from its degradation products), linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has provided a detailed overview of the aqueous solubility and stability of this compound. The compound is freely soluble in water, with its solubility being influenced by temperature and pH. While generally stable, this compound can degrade under conditions of hydrolysis, oxidation, photolysis, and thermal stress. The provided experimental protocols offer a framework for researchers and drug development professionals to conduct their own assessments of these critical physicochemical properties. A thorough understanding of these characteristics is paramount for the successful development of stable and effective pharmaceutical formulations containing this compound.

References

- 1. This compound | C18H28N2O4S | CID 6055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 60-13-9 CAS MSDS (DL-AMPHETAMINE SULFATE--DEA SCHEDULE II ITEM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight | MDPI [mdpi.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. iagim.org [iagim.org]

- 12. This compound [drugfuture.com]

The Dawn of a Stimulant: A Technical History of Amphetamine Sulfate's Discovery and Early Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of the seminal period in the history of amphetamine sulfate (B86663), from its initial synthesis to its early therapeutic applications. It is intended for a scientific audience and focuses on the experimental details and quantitative data of the key studies that defined the early understanding of this impactful molecule. The information presented herein is curated from historical scientific literature, patents, and scholarly reviews to offer a detailed and factual account for professionals in drug development and related fields.

Discovery and Synthesis

The journey of amphetamine sulfate began in the late 19th century, with its pharmacological potential remaining unrecognized for over four decades. This section details the initial synthesis and the subsequent rediscovery that brought its physiological effects to light.

First Synthesis by Lazar Edeleanu (1887)

Amphetamine, chemically known as phenylisopropylamine, was first synthesized in 1887 by the Romanian chemist Lazar Edeleanu at the University of Berlin.[1] This synthesis was part of his doctoral research and was not initially aimed at exploring its physiological effects. Edeleanu's primary focus was on the derivatives of phenyl-methacrylic and phenyl-isobutyric acids.[1][2]

Experimental Protocol: Synthesis of Phenylisopropylamine (Edeleanu, 1887)

Logical Flow of Early Amphetamine Synthesis (Leuckart Reaction)

Caption: Leuckart reaction for amphetamine synthesis.

Rediscovery and Pharmacological Investigation by Gordon Alles (1929)

For over 40 years, amphetamine remained a chemical curiosity until its rediscovery in 1929 by American chemist Gordon Alles.[4][5] Alles was searching for a synthetic substitute for ephedrine, a popular bronchodilator and decongestant at the time.[5] He synthesized what he termed "beta-phenyl-isopropylamine" and, in a common practice of the era for preliminary safety and efficacy testing, proceeded with self-experimentation.[5][6]

Experimental Protocol: Gordon Alles's Self-Experimentation (1929)

On June 3, 1929, under medical supervision, Gordon Alles self-administered an injection of 50 mg of this compound.[5] His objective was to observe the physiological and psychological effects of the compound.

Table 1: Reported Effects from Gordon Alles's 1929 Self-Experimentation

| Time Post-Injection | Physiological Effects | Psychological Effects |

| 7 minutes | Nasal passages dry and clear, significant increase in blood pressure. | "Feeling of well being".[5] |

| Subsequent Hours | Sleeplessness. | Continued sense of well-being and exhilaration. |

This initial self-experiment was crucial as it was the first documented evidence of amphetamine's potent central nervous system stimulant and sympathomimetic effects in a human subject. Alles subsequently patented the medicinal use of this compound in 1932 (U.S. Patent 1,879,003).[7][8]

Workflow of Amphetamine's Rediscovery and Initial Investigation

Caption: From rediscovery to commercialization.

Early Commercialization and Medical Applications

Following Alles's discovery of its potent effects, amphetamine was quickly commercialized and explored for various medical uses.

The Benzedrine® Inhaler

The first commercial amphetamine product was the Benzedrine Inhaler, introduced by Smith, Kline & French in 1933.[9] It was marketed as an over-the-counter remedy for nasal congestion.[10] The inhaler contained a cotton strip impregnated with 250 mg of the volatile amphetamine free base.[11] When inhaled, the vapor would cause vasoconstriction in the nasal passages, leading to decongestion.

Early Clinical Trials and Therapeutic Uses

The success of the Benzedrine inhaler paved the way for the development of this compound in tablet form, which allowed for systemic administration and the exploration of its effects on the central nervous system.

One of the first therapeutic uses for oral this compound was in the treatment of narcolepsy, a condition characterized by excessive daytime sleepiness. In 1935, Prinzmetal and Bloomberg published a study on the use of Benzedrine for this condition.[12][13]

Experimental Protocol: Prinzmetal and Bloomberg's Narcolepsy Study (1935)

The study involved a small number of patients with narcolepsy. The primary objective was to assess the efficacy of oral Benzedrine in preventing narcoleptic attacks.

Table 2: Summary of Prinzmetal and Bloomberg's (1935) Narcolepsy Study

| Parameter | Details |

| Number of Patients | 6 |

| Drug Administered | Benzedrine (racemic this compound) |

| Dosage | Not specified in detail in available abstracts, but administered orally. |

| Primary Outcome | Prevention of narcoleptic seizures. |

| Results | Oral medication was reported to be "uniformly successful" in preventing narcoleptic seizures. Inhalation of the drug showed "very slight results".[14] |

In 1937, Dr. Charles Bradley conducted a pioneering study on the effects of Benzedrine on children with behavioral problems, which would now largely be classified as Attention-Deficit/Hyperactivity Disorder (ADHD).[15][16]

Experimental Protocol: Charles Bradley's 1937 Study

Bradley administered Benzedrine to a group of 30 children with diagnosed behavioral disorders at the Emma Pendleton Bradley Home.[15][17] The study was initially intended to treat headaches following pneumoencephalography, but unexpected behavioral changes were observed.[17]

Table 3: Key Findings from Charles Bradley's 1937 Study

| Parameter | Details |

| Number of Subjects | 30 children with behavioral disorders.[15] |

| Drug Administered | Benzedrine (racemic this compound). |

| Dosage | Not specified in available abstracts. |

| Observation Period | 1 week.[17][18] |

| Key Observations | - "Spectacular change in behavior" and "remarkably improved school performance" in 14 of the 30 children.[17] - A "definite 'drive' to accomplish as much as possible".[15] - Many children became "distinctly subdued in their emotional responses".[15] |

This study was groundbreaking as it was the first to describe the "paradoxical" calming effect of a stimulant in this patient population.

In the late 1930s, amphetamine began to be explored as a treatment for mild depression.[4][19] Psychiatrist Abraham Myerson was a key proponent of its use, theorizing that it could counteract the anhedonia associated with depression.[4][19]

Experimental Protocol: Early Studies on Amphetamine for Depression (circa 1930s)

While a single definitive protocol is not available, early studies, often funded by Smith, Kline & French, investigated the mood-elevating effects of Benzedrine sulfate in patients with "neurotic" or mild depression.[4][19]

Table 4: General Parameters of Early Depression Studies with Amphetamine

| Parameter | Details |

| Patient Population | Individuals with mild or "neurotic" depression.[19] |

| Drug Administered | Benzedrine Sulfate tablets. |

| Dosage | Typically in the range of 5-20 mg per day. |

| Primary Outcome | Improvement in mood and a reduction in apathy and fatigue. |

| Reported Effects | Subjective improvements in mood, increased energy, and a sense of well-being.[20] |

These early studies led to amphetamine becoming the first widely prescribed antidepressant.[19]

Military Use in World War II

The stimulant properties of amphetamine were not overlooked by the military. During World War II, both Allied and Axis forces extensively used amphetamines to combat fatigue and enhance alertness and performance in soldiers, particularly pilots and tank crews.[21][22]

Table 5: Amphetamine Distribution During World War II

| Military Force | Brand Name(s) | Estimated Distribution |

| German Military | Pervitin (methamphetamine) | Over 35 million tablets to the army and air force between April and July 1940 alone.[21] |

| British Military | Benzedrine | 72 million tablets throughout the war.[21] |

| United States Military | Benzedrine | Widely distributed, though precise overall numbers are difficult to ascertain. |

While numerous anecdotal reports and observational studies were conducted by military physicians, detailed, controlled experimental protocols from this era are scarce. The general consensus from these observations was that amphetamines were effective in temporarily overcoming fatigue and increasing confidence, though concerns about side effects and potential for misuse were also noted.[9][23]

Early Understanding of Pharmacological Action

Early researchers understood that amphetamine was a sympathomimetic amine, similar in action to adrenaline and ephedrine.[2] They observed its effects on the central nervous system, leading to increased wakefulness, and on the peripheral nervous system, causing increased heart rate and blood pressure. The precise neurochemical mechanisms, particularly its profound effects on dopamine (B1211576) and norepinephrine (B1679862) release and reuptake, would be elucidated in much greater detail in the decades that followed.

Signaling Pathway: Simplified Early Understanding of Amphetamine's Action

Caption: Early observed effects of amphetamine.

Conclusion

The period from 1887 to the end of World War II was a transformative time for this compound. From an obscure chemical compound, it emerged as a potent pharmacological agent with a wide range of perceived therapeutic applications. The pioneering work of Edeleanu, Alles, and early clinical researchers like Prinzmetal, Bradley, and Myerson laid the foundation for our understanding of this class of stimulants. While the initial research was often characterized by less rigorous methodologies than are standard today, it undeniably opened the door to new therapeutic possibilities for conditions like narcolepsy, ADHD, and depression, and set the stage for the complex relationship society would come to have with this powerful molecule. This whitepaper has aimed to provide a technical and data-centric overview of this critical early history for the benefit of today's researchers and drug development professionals.

References

- 1. jameslindlibrary.org [jameslindlibrary.org]

- 2. Adderall | Description, History, Uses, & Effects | Britannica [britannica.com]

- 3. Formetorex - Wikipedia [en.wikipedia.org]

- 4. ajph.aphapublications.org [ajph.aphapublications.org]

- 5. Fast Times: The Life, Death, and Rebirth of Amphetamine | Science History Institute [sciencehistory.org]

- 6. resources.biomol.com [resources.biomol.com]

- 7. cdn.calisphere.org [cdn.calisphere.org]

- 8. scribd.com [scribd.com]

- 9. Medical science and the military: the Allies' use of amphetamine during World War II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ourstory.moretonbay.qld.gov.au [ourstory.moretonbay.qld.gov.au]